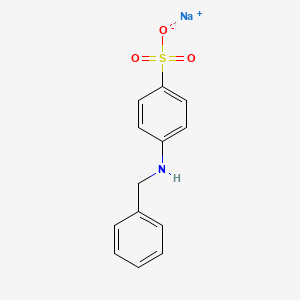

Sodium N-benzylsulphanilate

Description

Contextualization within Amine and Sulfonic Acid Derivatives

Sodium N-benzylsulphanilate is an organic compound that belongs to the class of aromatic sulfonates. Structurally, it is the sodium salt of N-benzylsulfanilic acid. The parent molecule, sulfanilic acid (4-aminobenzenesulfonic acid), is an important bifunctional compound, incorporating both an amino group (-NH₂) and a sulfonic acid group (-SO₃H) attached to a benzene (B151609) ring. chemicalbook.comchemicalbook.comchemicalbook.com This classifies it as an amino sulfonic acid.

Sulfonic acids are a class of organosulfur compounds characterized by the general formula R−S(=O)₂−OH, where R is an organic alkyl or aryl group. wikipedia.org They are strong acids, comparable in strength to sulfuric acid. thieme-connect.de Arenesulfonic acids and their derivatives are fundamental intermediates in the synthesis of dyes and detergents. thieme-connect.de The amino group in sulfanilic acid allows for further chemical modifications, such as the N-benzylation that leads to N-benzylsulfanilic acid. Therefore, this compound is a derivative that combines the chemical characteristics of an N-substituted aromatic amine with the properties of an arenesulfonic acid salt.

Overview of N-Benzylation in Organic Synthesis

N-benzylation is a specific type of N-alkylation, a chemical process that involves attaching a benzyl (B1604629) group (a benzene ring attached to a CH₂ group) to a nitrogen atom. rsc.orgresearchgate.net This reaction is a cornerstone in organic synthesis for producing secondary and tertiary amines from primary or secondary amines, respectively. The process can be achieved using various benzylating agents, such as benzyl halides or benzyl alcohol, often in the presence of a catalyst. rsc.orgorganic-chemistry.orggrafiati.com

Modern synthetic methods employ a range of catalysts to facilitate N-benzylation under mild and efficient conditions, including copper(I) complexes and palladium-doped metal-organic frameworks (MOFs). rsc.orgorganic-chemistry.org N-benzylation is a critical step in the synthesis of numerous valuable compounds, including pharmaceuticals and other biologically active molecules. grafiati.com It is also frequently used as a strategy to install a temporary "protecting group" on a nitrogen atom to prevent it from reacting while other parts of the molecule are being modified. grafiati.com

Significance of Sodium Salts in Organic and Industrial Applications

The formation of salts is a common and significant practice in both laboratory and industrial chemistry. Converting an acidic organic compound into its sodium salt typically enhances its stability and, most notably, its solubility in water. wikipedia.orgwikipedia.org This increased water solubility is a critical property for a wide array of applications. wikipedia.orgwikipedia.org In the pharmaceutical industry, for instance, acidic drugs are often administered as sodium salts to improve their bioavailability. wikipedia.org

Sodium salts are ionic compounds that usually exist as crystalline solids. teachy.app In industrial settings, sodium compounds are integral to the manufacturing of products like glass, paper, soap, and textiles. wikipedia.org Specifically, the sodium salts of aromatic sulfonic acids are widely used as intermediates in the preparation of azo dyes. wikipedia.org this compound itself has been identified as a "solution salt" or "dissolving salt" in the textile industry. austinpublishinggroup.comarchive.org In this context, it functions as a dispersing or peptizing agent, particularly in vat dyeing, to improve the application and levelness of the dye on fabrics like cotton. austinpublishinggroup.comaustinpublishinggroup.com

Research Scope and Focus on this compound

This article focuses exclusively on the chemical properties and applications of this compound. Building upon the foundational principles of amine and sulfonic acid chemistry, N-benzylation reactions, and the functional role of sodium salts, the subsequent sections will delve into the specific attributes of this compound. The primary application highlighted in the literature is its role as an auxiliary agent in the dyeing industry. austinpublishinggroup.comarchive.orgaustinpublishinggroup.com It is also categorized more broadly as an industrial surfactant and chemical additive. chembk.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 32339-03-0 | chemsrc.comchemicalbook.comchemwhat.com |

| Molecular Formula | C₁₃H₁₂NNaO₃S | chemsrc.comchemwhat.com |

| Molecular Weight | 285.294 g/mol | chemsrc.comchemwhat.com |

| Synonyms | N-Benzylsulfanilic acid, sodium salt; Sodium benzylamine (B48309) benzenesulfonate; 4-[(phenylmethyl)amino]-benzenesulfonic acid monosodium salt | chembk.comchemwhat.com |

| EINECS Number | 250-995-2 | chemwhat.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-benzylsulfanilic acid |

| Sulfanilic acid |

| Benzyl alcohol |

| Copper(I) bromide |

| Sodium chloride |

| Sodium sulphate |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

32339-03-0 |

|---|---|

Molecular Formula |

C13H12NNaO3S |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

sodium;4-(benzylamino)benzenesulfonate |

InChI |

InChI=1S/C13H13NO3S.Na/c15-18(16,17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11;/h1-9,14H,10H2,(H,15,16,17);/q;+1/p-1 |

InChI Key |

QSJBCWFEIGFVGB-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

32339-03-0 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of N Benzylsulfanilate Systems

Vibrational Spectroscopy Applications for Sodium N-benzylsulphanilate

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insight into the molecular structure by probing the vibrational modes of chemical bonds. For this compound, these methods are crucial for identifying characteristic functional groups and understanding their molecular environment.

The FT-IR spectrum of this compound is expected to display a series of distinct absorption bands corresponding to the vibrations of its specific chemical bonds. The major functional groups—the secondary amine (N-H), the sulfonate group (SO₃⁻), two distinct aromatic rings, and various C-H bonds—all exhibit characteristic frequencies.

Key vibrational modes anticipated for this compound include:

N-H Stretch: The stretching vibration of the secondary amine N-H bond is typically observed in the region of 3300-3500 cm⁻¹. Its position and broadness can be influenced by hydrogen bonding.

Aromatic C-H Stretch: The C-H stretching vibrations of the two benzene (B151609) rings are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aliphatic C-H Stretch: The methylene (B1212753) (-CH₂-) bridge of the benzyl (B1604629) group will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretch: The skeletal vibrations of the benzene rings typically produce a set of sharp bands in the 1450-1600 cm⁻¹ region.

Sulfonate (SO₃⁻) Vibrations: The sulfonate group is a strong infrared absorber. The asymmetric and symmetric S=O stretching vibrations are highly characteristic and are expected to produce very strong bands around 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

C-N Stretch: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations provide information about the substitution pattern of the aromatic rings. For the para-substituted sulfanilate ring, a strong band is expected between 800-850 cm⁻¹. The monosubstituted benzyl ring will show strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹.

The table below summarizes the expected characteristic FT-IR band assignments for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Benzene Rings | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (asymm/symm) | Methylene (-CH₂-) | 2850 - 2960 | Medium |

| Aromatic C=C Ring Stretch | Benzene Rings | 1450 - 1600 | Medium to Strong |

| Asymmetric S=O Stretch | Sulfonate (-SO₃⁻) | 1260 - 1150 | Very Strong |

| Symmetric S=O Stretch | Sulfonate (-SO₃⁻) | 1070 - 1030 | Very Strong |

| C-N Stretch | Aryl-Alkyl Amine | 1250 - 1350 | Medium |

| Aromatic C-H Bending (para-subst.) | Sulfanilate Ring | 800 - 850 | Strong |

| Aromatic C-H Bending (mono-subst.) | Benzyl Ring | 690 - 770 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like the sulfonate S=O bonds are strong in the IR, non-polar, symmetric vibrations, such as the aromatic ring breathing modes, are often more intense in the Raman spectrum.

For this compound, the FT-Raman spectrum would be expected to prominently feature:

Aromatic Ring Breathing Modes: A very strong, sharp band near 1000 cm⁻¹ is characteristic of the symmetric ring breathing mode of the monosubstituted benzyl ring. The para-substituted ring will also have a characteristic breathing mode.

Aromatic C=C and C-H Vibrations: The aromatic C=C stretching bands (1580-1610 cm⁻¹) and C-H in-plane bending vibrations (1000-1300 cm⁻¹) are typically strong in Raman spectra.

Sulfonate Group Vibrations: The symmetric S=O stretch of the sulfonate group, appearing around 1030-1070 cm⁻¹, is also Raman active.

Correlation between FT-IR and FT-Raman data allows for a more confident and complete assignment of the molecule's vibrational modes, leveraging their different selection rules.

Electronic Spectroscopy (UV-Vis) for Chromophore and Electronic Transition Analysis

The UV-Vis spectrum of this compound is governed by the electronic transitions within its aromatic chromophores. The molecule contains two benzene rings, which are expected to give rise to absorptions in the ultraviolet region due to π → π* transitions. ijermt.org

The benzene ring itself exhibits characteristic absorptions around 184 nm, 204 nm, and a weaker, vibrationally-structured band around 255 nm. In this compound, the substitution on these rings significantly influences the position and intensity of these absorption maxima (λ_max).

Sulfanilate Ring: This ring is para-substituted with an electron-donating group (the -NH-benzyl group) and an electron-withdrawing group (the -SO₃⁻ group). The -NH-benzyl group acts as a powerful auxochrome, donating electron density into the ring via resonance. This donation raises the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap. Consequently, this is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the primary π → π* absorption bands compared to unsubstituted benzene. youtube.com

Benzyl Ring: This ring is monosubstituted with an alkyl-amine group. This substitution will also cause a modest bathochromic shift relative to benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of N-Benzyl Moieties

NMR spectroscopy is an indispensable tool for elucidating the precise carbon-hydrogen framework of a molecule.

For the ¹H NMR spectrum of this compound in a solvent like D₂O or DMSO-d₆, distinct signals for each type of proton are expected:

Aromatic Protons (Sulfanilate Ring): The four protons on the para-substituted ring will appear as a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-donating -NH- group are expected to be upfield (lower ppm) compared to the protons ortho to the electron-withdrawing -SO₃⁻ group. These signals would likely appear in the 6.5-7.8 ppm range.

Aromatic Protons (Benzyl Ring): The five protons on the monosubstituted benzyl ring would typically appear as a multiplet in the 7.2-7.5 ppm range. rsc.org

Methylene Protons (-CH₂-): The two protons of the methylene bridge are adjacent to both a nitrogen atom and a benzene ring. They are expected to produce a singlet at approximately 4.3-4.5 ppm. rsc.org In a chiral environment, these protons could become diastereotopic and appear as a pair of doublets (an AB quartet). researchgate.net

Amine Proton (-NH-): If not exchanged with a deuterated solvent, the N-H proton would appear as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton:

Aromatic Carbons: The carbon atoms of the two benzene rings are expected to resonate in the 110-150 ppm region. The para-substituted ring will show four distinct signals, while the benzyl ring will also show four signals (three for the CH carbons and one for the quaternary carbon attached to the -CH₂- group). The carbon attached to the nitrogen (C-N) would be shifted downfield relative to the other ring carbons. rsc.org

Methylene Carbon (-CH₂-): The benzylic methylene carbon is anticipated to have a chemical shift in the range of 48-50 ppm. rsc.org

The table below provides estimated ¹H and ¹³C NMR chemical shifts for the key moieties.

| Moiety | Nucleus | Estimated Chemical Shift (ppm) | Multiplicity |

| Benzyl Ring Protons | ¹H | 7.2 - 7.5 | Multiplet |

| Sulfanilate Ring Protons (ortho to NH) | ¹H | 6.5 - 6.8 | Doublet |

| Sulfanilate Ring Protons (ortho to SO₃⁻) | ¹H | 7.5 - 7.8 | Doublet |

| Methylene Protons (-CH₂-) | ¹H | 4.3 - 4.5 | Singlet |

| Methylene Carbon (-CH₂-) | ¹³C | 48 - 50 | - |

| Aromatic Carbons | ¹³C | 110 - 150 | - |

X-ray Crystallographic Analysis of this compound and Related Structures

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been found in the searched literature, the structures of related sodium aryl sulfonates and sulfates can be used to predict its likely solid-state arrangement. researchgate.netrruff.info

It is highly probable that the crystal structure of this compound would be characterized by a layered arrangement driven by the segregation of its ionic and non-polar components.

Ionic Layers: The sodium cations (Na⁺) and the negatively charged sulfonate groups (-SO₃⁻) would form dense, hydrophilic layers. The sodium ions would likely be coordinated by multiple oxygen atoms from the sulfonate groups of neighboring molecules, creating a robust ionic network. nih.gov

Organic Layers: The non-polar N-benzyl and aromatic portions of the molecules would be sequestered in separate layers, interacting through weaker van der Waals forces and potentially π-π stacking between the benzene rings.

The determination of the unit cell parameters (a, b, c, α, β, γ) and the space group would precisely define the crystal's symmetry and the arrangement of molecules within it.

Analysis of Ionic Interactions and Cation Coordination Environments

The sodium cation (Na⁺) typically exhibits a preference for coordination with oxygen atoms due to their high electronegativity. In the case of this compound, the primary coordination sites are the oxygen atoms of the sulfonate group (-SO₃⁻). The sodium ion's flexible coordination sphere allows for various coordination numbers, commonly ranging from four to eight, with six being a frequent geometry, resulting in a distorted octahedral arrangement. nih.govatamanchemicals.com

The coordination of the sodium ion can be further described by the geometry of the resulting complex. In the absence of water, the sodium ion may be chelated by oxygen atoms from multiple sulfonate groups, leading to a more compact and densely packed structure. The specific coordination environment, including bond lengths and angles, is influenced by factors such as the steric hindrance imposed by the bulky benzyl and phenyl groups and the presence of other intermolecular forces.

Table 1: Representative Sodium-Oxygen Coordination Data from Analogous Sulfonate Structures

| Interaction Type | Typical Bond Length (Å) | Coordination Geometry Contribution |

| Na⁺···⁻O-S (Sulfonate) | 2.30 - 2.60 | Primary ionic interaction, forms the core of the coordination sphere. |

| Na⁺···OH₂ (Water) | 2.35 - 2.50 | Common in hydrated crystals, contributes to bridging and charge stabilization. |

Note: The data in this table are illustrative and based on findings from similar sodium sulfonate crystal structures. Actual values for this compound may vary.

Investigation of Intermolecular Forces and Hydrogen Bonding Networks

The supramolecular assembly of N-benzylsulfanilate systems is governed by a combination of intermolecular forces, with hydrogen bonding playing a pivotal role. The N-H group of the secondary amine and the sulfonyl oxygen atoms of the sulfonate group are key functional moieties involved in the formation of robust hydrogen bonding networks. nih.gov

The secondary amine proton (N-H) is a potent hydrogen bond donor, while the sulfonate oxygen atoms are effective hydrogen bond acceptors. This donor-acceptor pairing leads to the formation of intermolecular N-H···O=S hydrogen bonds. nih.gov These interactions are a recurring motif in the crystal structures of sulfonamides and related compounds, often resulting in the formation of well-defined patterns such as chains, dimers, or more complex three-dimensional networks. nih.govsemanticscholar.org

In addition to the strong N-H···O hydrogen bonds, weaker C-H···O interactions can also contribute to the stability of the crystal lattice. The aromatic C-H bonds of the benzyl and phenyl rings can act as weak hydrogen bond donors, interacting with the sulfonate oxygen atoms. While individually less significant than the N-H···O bonds, the cumulative effect of these numerous weak interactions can be substantial in directing the molecular packing.

Table 2: Summary of Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H | O=S | 2.8 - 3.2 | Primary directional force, dictates supramolecular assembly. |

| Hydrogen Bond (Weak) | C-H (aromatic) | O=S | 3.0 - 3.5 | Contributes to crystal packing and stability. |

| π-π Stacking | Phenyl/Benzyl Ring | Phenyl/Benzyl Ring | 3.3 - 3.8 | Stabilizes the arrangement of aromatic moieties. |

| Ionic Bond | Na⁺ | ⁻O-S | 2.3 - 2.6 | Strong, non-directional force defining the primary coordination. |

| Van der Waals Forces | All atoms | All atoms | Variable | Non-specific attractive forces contributing to overall cohesion. |

Note: The data presented are typical ranges observed in related molecular structures and are intended to be illustrative.

Computational Chemistry and Theoretical Investigations of Sodium N Benzylsulphanilate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state electronic energy of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. This approach allows for the calculation of numerous molecular properties, making it an invaluable tool for understanding the geometry and electronic characteristics of the N-benzylsulphanilate anion.

The first step in a computational study is typically geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, representing the molecule's most stable structure. For the N-benzylsulphanilate anion, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Conformational analysis is also crucial, as the molecule possesses several rotatable bonds, particularly around the sulphonamide linkage and the benzyl (B1604629) group. Different rotational isomers (conformers) may exist with varying energies. A computational study would explore the potential energy surface to identify the global minimum energy conformer as well as other low-energy conformers that might be present under experimental conditions. The relative energies of these conformers would determine their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for the N-benzylsulphanilate Anion

The following table is an illustrative example of what a DFT geometry optimization would yield. The values are not based on actual experimental or computational results.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths (Å) | S-N | 1.65 |

| S-O1 | 1.48 | |

| S-O2 | 1.48 | |

| C-S | 1.78 | |

| N-C (benzyl) | 1.47 | |

| **Bond Angles (°) ** | O1-S-O2 | 118.5 |

| O1-S-N | 108.0 | |

| C-S-N | 107.5 | |

| Dihedral Angles (°) | C-S-N-C | 75.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and chemical reactivity; a large gap suggests high stability and low reactivity.

For the N-benzylsulphanilate anion, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. It would be expected that the HOMO is localized on the more electron-rich parts of the molecule, such as the sulphonate group and the phenyl ring, while the LUMO would be distributed over the aromatic systems. From the HOMO and LUMO energy values, important electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated.

Table 2: Hypothetical Electronic Properties Derived from FMO Analysis

This table illustrates the type of data obtained from a HOMO-LUMO analysis. The values are for demonstrative purposes only.

| Property | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -3.5 |

| LUMO Energy | ELUMO | - | -0.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 2.7 |

| Ionization Potential | IP | -EHOMO | 3.5 |

| Electron Affinity | EA | -ELUMO | 0.8 |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 2.15 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 1.35 |

| Chemical Softness | S | 1/(2η) | 0.37 |

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucle

Reactivity and Chemical Transformations of Sodium N Benzylsulphanilate

Reactions Involving the Sulfonate Moiety

The sulfonate group (-SO₃⁻Na⁺) is a key functional group in Sodium N-benzylsulphanilate. While generally stable, it can participate in several important reactions.

One of the most significant reactions of aryl sulfonic acids and their salts is desulfonation . This reaction is essentially the reverse of sulfonation and involves the removal of the -SO₃H group (or its salt) from the aromatic ring. wikipedia.orgsyntheticmap.com Desulfonation is typically achieved by heating the sulfonic acid in the presence of a dilute acid. researchgate.net The reversibility of the sulfonation reaction is a useful tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary protecting or directing group. wikipedia.org For this compound, this reaction would regenerate the N-benzylaniline precursor.

The sulfonate ester linkage, which is not present in this compound itself but is a common derivative, is known to undergo S-O bond cleavage . Recent research has demonstrated that aryl sulfonate esters can be activated under mild, light-induced conditions to generate sulfonyl radicals. nih.govnih.govrsc.orgrsc.org These radicals can then participate in further reactions, such as addition to vinylarenes to form valuable vinyl sulfones. While this reaction applies to sulfonate esters rather than the sodium salt, it highlights a potential pathway for functionalization if the sodium sulfonate were to be converted to an ester.

Furthermore, aryl sulfonate esters are versatile intermediates in cross-coupling reactions, where the sulfonate group can act as a leaving group, analogous to halides. nih.gov

A summary of potential reactions at the sulfonate moiety is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| Desulfonation | Dilute aqueous acid, heat | N-benzylaniline |

| S-O Bond Cleavage (of corresponding ester) | Visible light, base (e.g., Cs₂CO₃) | Sulfonyl radical intermediate |

Transformations at the N-Benzyl Group

The N-benzyl group offers several sites for chemical modification, including the aromatic ring of the benzyl (B1604629) substituent and the N-H bond of the secondary amine.

The benzyl group contains an aromatic ring that can undergo electrophilic aromatic substitution reactions. The directing effect of the rest of the molecule on the benzyl ring is complex. The methylene (B1212753) (-CH₂-) group attached to the nitrogen is weakly activating and an ortho, para-director. However, the bulky N-substituted sulfanilate group may sterically hinder the ortho positions. Therefore, electrophilic substitution on the benzyl ring would be expected to favor the para position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.orgbyjus.comlibretexts.orgwikipedia.org

Nucleophilic aromatic substitution on the benzyl ring is generally difficult unless the ring is activated by strong electron-withdrawing groups, which are not present in this case. However, nucleophilic substitution can occur at the benzylic carbon.

The secondary amine in this compound has a reactive N-H bond, making it a nucleophile. This allows for a variety of derivative formations through reactions such as N-alkylation and N-acylation .

N-alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent to form a tertiary amine. nih.govthieme-connect.comacs.orgacs.orgorganic-chemistry.org The reaction of this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base would yield the corresponding N-alkyl-N-benzylsulphanilate.

N-acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. bath.ac.uktandfonline.comresearchgate.netmdpi.comnih.gov This is a common method for the protection of amino groups in multi-step syntheses. For instance, reaction with acetyl chloride would yield N-acetyl-N-benzylsulphanilate.

The table below summarizes some key reactions at the N-H bond.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base | Tertiary amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) or Acid anhydride | Amide |

Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis

While specific examples utilizing this compound as a synthetic intermediate are not abundant in the literature, its structural features suggest its potential in the synthesis of more complex molecules. Sulfanilic acid and its derivatives are known precursors in the synthesis of various organic compounds, including dyes and pharmaceuticals. atamanchemicals.comwikipedia.org

For example, derivatives of sulfanilic acid have been used to synthesize substituted 1,2,4-triazines, which exhibit biological activity. ekb.egekb.eg The general strategy involves the formation of a Schiff base from the amino group, followed by a cyclization reaction. A similar approach could potentially be applied to this compound.

Furthermore, N-substituted anilines are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. beilstein-journals.orgrsc.orgresearchgate.netorganic-chemistry.orgnih.gov The N-benzyl group can also serve as a protecting group that can be removed under certain conditions, revealing the secondary amine for further functionalization.

Comparative Reactivity Studies with Other N-Substituted Sulfanilic Acid Derivatives

Direct comparative reactivity studies involving this compound are scarce. However, the reactivity of this compound can be inferred by comparing it to other N-substituted sulfanilic acid derivatives, such as N-phenylsulfanilic acid or N-methylsulfanilic acid.

The electronic properties of the N-substituent play a crucial role in the reactivity of the molecule. The benzyl group (-CH₂Ph) is generally considered to be electron-donating by induction, which would increase the electron density on the nitrogen atom and the attached aromatic ring compared to an unsubstituted sulfanilic acid. This would make the amino group more nucleophilic and the aromatic ring more susceptible to electrophilic attack.

In comparison to an N-phenyl substituent, the N-benzyl group has an intervening methylene group that isolates the phenyl ring's electronic effects from the nitrogen atom to some extent. An N-phenyl group would delocalize the nitrogen's lone pair into its own aromatic system, making the nitrogen less nucleophilic. Therefore, this compound is expected to be more nucleophilic at the nitrogen than N-phenylsulfanilic acid.

Compared to an N-methyl group, the N-benzyl group is bulkier, which could introduce steric hindrance in reactions involving the nitrogen atom or the ortho positions of the sulfanilate ring.

The table below provides a qualitative comparison of the expected reactivity.

| Compound | N-Substituent | Expected Nucleophilicity of Nitrogen | Expected Reactivity of Sulfanilate Ring towards Electrophilic Substitution |

| This compound | -CH₂Ph | High | High |

| Sodium N-phenylsulphanilate | -Ph | Low | Moderate |

| Sodium N-methylsulphanilate | -CH₃ | High | High |

Mechanistic Studies on the Chemical Interactions of Sodium N Benzylsulphanilate in Colloidal Systems

Investigation of Interaction Mechanisms with Textile Substrates in Dyeing Processes

In the realm of textile dyeing, achieving a uniform and stable application of color is paramount. Sodium N-benzylsulphanilate is utilized as an auxiliary chemical that modulates the complex interactions within the dyebath, a quintessential colloidal system.

The process of dyeing textiles is fundamentally a matter of controlled adsorption of dye molecules onto the fiber surface. In many dyeing systems, particularly with vat dyes, the dye particles can exist as colloidal dispersions. The surface chemistry of both the dye particles and the textile substrate governs the rate and extent of adsorption.

Research has shown that this compound can influence this adsorption process. For instance, in the case of dyeing cotton with Indigo, a classic vat dye, the presence of sodium benzylsulphanilate has been reported to cause a decrease in the amount of dye adsorbed by the cotton fibers. biointerfaceresearch.com This phenomenon is linked to its role as a peptizing agent, which affects the state of the dye in the solution. By modifying the surface characteristics of the colloidal dye particles, this compound alters the equilibrium between the dye in the solution and the dye adsorbed on the textile, thereby impacting the final color depth.

Table 1: Influence of this compound on Indigo Dye Adsorption

| Textile Substrate | Dye Class | Effect of this compound | Reference |

| Cotton | Vat Dye (Indigo) | Decrease in dye adsorption | biointerfaceresearch.com |

Vat dyes, in their pigment form, are insoluble in water. textilelearner.nettextiletuts.com To be applied to a textile fiber, they must be converted to a water-soluble "leuco" form through a chemical reduction process known as "vatting." textilelearner.nettextiletuts.comp2infohouse.org The resulting leuco compound often exists as a colloidal dispersion in the dyebath. The stability of this dispersion is critical; aggregation of the dye particles can lead to uneven dyeing, specking, and a loss of color yield.

This compound functions effectively as a peptizing agent in these systems. biointerfaceresearch.com Peptization is the process of breaking down larger aggregates into smaller, more stable colloidal particles. The amphiphilic nature of the this compound molecule—possessing both a hydrophilic (sulfonate) group and a hydrophobic (benzyl) moiety—allows it to adsorb onto the surface of the leuco-vat dye particles. This adsorption imparts increased electrostatic repulsion between the particles, preventing them from re-aggregating and settling out of the solution. The result is a more stable and uniform dye dispersion, which is crucial for achieving a high-quality, level dyeing.

Elucidation of its Function as a "Solution Salt" in Industrial Applications

The term "solution salt" is a practical descriptor for a compound that, when added to a solution, modifies its properties to achieve a desired outcome, often related to solubility or stability. This compound fits this description well, and its function as a "solution salt" is synonymous with its role as a hydrotrope. biointerfaceresearch.com

In numerous industrial applications, maintaining a homogeneous solution or a stable dispersion of active ingredients is a critical challenge. Hydrotropes like this compound provide a solution to this problem. They are used in a wide array of products, including detergents, cleaners, and personal care items, to solubilize fragrances, active ingredients, and other poorly soluble components. researchgate.net

The mechanism by which hydrotropes function involves the formation of dynamic, loosely associated aggregates with the solute molecules. researchgate.net This is distinct from the more ordered and cooperative micelle formation seen with surfactants. wikipedia.org The ability of this compound to act as a "solution salt" makes it a valuable tool for formulators, enabling the creation of stable, effective, and aesthetically pleasing products. Its use can prevent phase separation, maintain clarity, and ensure the uniform distribution of components.

Derivatives and Analogues of N Benzylsulfanilic Acid: Synthetic and Structural Aspects

Synthesis of Substituted N-Benzylsulfanilic Acid Derivatives

The synthesis of N-benzylsulfanilic acid derivatives can be achieved through several synthetic routes, primarily involving the reaction of a substituted aniline (B41778) with a benzyl (B1604629) halide or the reaction of sulfanilic acid with a substituted benzyl halide. A common approach involves the direct N-alkylation of sulfanilic acid with an appropriately substituted benzyl chloride in a suitable solvent and in the presence of a base to neutralize the generated hydrochloric acid.

Alternatively, substituted anilines can be reacted with benzylsulfonyl chloride derivatives. For instance, the reaction of amino acids with benzenesulfonyl chloride in an aqueous basic medium provides a facile route to phenylsulfamoyl carboxylic acids. This methodology can be adapted for the synthesis of N-benzylsulfanilic acid derivatives by using N-benzyl-substituted amino acids.

A notable example of synthesizing a substituted N-benzylsulfanilic acid derivative is the preparation of N-ethyl-N-(3'-sulfo)benzyl aniline. This process involves the sulfonation of N-ethyl-N-benzyl aniline using fuming sulfuric acid. The reaction temperature and the ratio of reactants are critical for achieving high purity of the desired product.

Furthermore, the synthesis of N-benzyl-4-methylbenzenesulfonamides has been reported through a two-step process. researchgate.net Initially, 4-methylbenzenesulfonyl chloride is treated with a primary amine to form the corresponding sulfonamide. Subsequent benzylation of this intermediate yields the desired N-benzyl-substituted product. researchgate.net This method can be conceptually extended to the synthesis of N-benzylsulfanilic acid derivatives by starting with p-aminobenzenesulfonic acid (sulfanilic acid).

The following table summarizes various synthetic approaches to N-substituted sulfanilic acid derivatives:

| Starting Materials | Reagents | Product Type |

| Sulfanilic acid, Substituted benzyl halide | Base (e.g., NaHCO₃), Solvent (e.g., water, ethanol) | N-(substituted benzyl)sulfanilic acid |

| Substituted aniline, Benzylsulfonyl chloride | Base (e.g., NaOH), Solvent (e.g., water) | N-benzyl-(substituted)sulfanilic acid |

| N-ethyl-N-benzyl aniline | Fuming sulfuric acid | N-ethyl-N-(3'-sulfo)benzyl aniline |

| 4-methylbenzenesulfonyl chloride, Primary amine, Benzyl halide | Base | N-benzyl-4-methylbenzenesulfonamide |

Structural Diversification through Modifications at the Benzyl Group

The benzyl group of N-benzylsulfanilic acid offers a prime site for structural diversification, allowing for the introduction of various substituents to modulate the molecule's properties. These modifications can be introduced either by starting with a pre-functionalized benzyl halide or by post-synthetic modification of the N-benzylsulfanilic acid molecule.

Common modifications include the introduction of alkyl, alkoxy, halogen, or nitro groups onto the phenyl ring of the benzyl moiety. For example, the synthesis of N-(substituted benzyl)sulfonamides can be achieved by reacting a sulfonamide with a range of substituted benzyl chlorides. This approach allows for the systematic investigation of the structure-activity relationships of the resulting compounds.

The synthesis of N-benzyl-2-acetamidopropionamide derivatives with various heteroatom substituents at the C3 position of the propionamide (B166681) chain highlights the potential for complex functionalization. While this example is not a direct modification of the benzyl group itself, it demonstrates the tolerance of the N-benzyl scaffold to diverse chemical functionalities.

Functionalization and Transformations of the Sulfonate Group

The sulfonate group (–SO₃H) of N-benzylsulfanilic acid is a versatile functional handle that can undergo a variety of chemical transformations, leading to a wide range of derivatives. These reactions can be broadly categorized into conversions to sulfonyl halides, sulfonamides, and sulfonate esters.

Sulfonyl Halide Formation: The sulfonic acid can be converted to the corresponding sulfonyl chloride (–SO₂Cl) by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting N-benzylsulfanilyl chloride is a key intermediate for the synthesis of other derivatives.

Sulfonamide Synthesis: The sulfonyl chloride can be readily reacted with a wide array of primary and secondary amines to afford the corresponding N-benzylsulfanilamides. This reaction is a cornerstone in the synthesis of sulfa drugs and other biologically active molecules. The synthesis of substituted benzenesulfamoyl carboxylic acids from amino acids and benzenesulfonyl chloride is a testament to the utility of this reaction.

Sulfonate Ester Formation: Reaction of the sulfonic acid or its corresponding sulfonyl chloride with alcohols leads to the formation of sulfonate esters (–SO₂OR). These esters are often used as leaving groups in nucleophilic substitution reactions.

The following table outlines key transformations of the sulfonate group:

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Sulfonic Acid (–SO₃H) | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Sulfonyl Chloride (–SO₂Cl) |

| Sulfonyl Chloride (–SO₂Cl) | Primary or Secondary Amine (R₂NH) | Sulfonamide (–SO₂NR₂) |

| Sulfonic Acid/Sulfonyl Chloride | Alcohol (ROH) | Sulfonate Ester (–SO₂OR) |

Comparative Analysis of Physicochemical and Structural Characteristics among N-Substituted Sulfanilates

The physicochemical and structural properties of N-substituted sulfanilates are significantly influenced by the nature of the substituent on the nitrogen atom. A comparative analysis of these properties provides valuable insights into structure-property relationships.

Physicochemical Properties: Properties such as acidity (pKa), solubility, and lipophilicity (logP) are crucial determinants of the behavior of these compounds in various systems. The introduction of a benzyl group, as in N-benzylsulfanilic acid, generally increases the lipophilicity compared to the parent sulfanilic acid. Further substitution on the benzyl ring can fine-tune these properties. For instance, electron-withdrawing groups on the benzyl ring would be expected to increase the acidity of the sulfonic acid group.

A study on 2-, 3-, and 4-alkoxyphenylcarbamic acid derivatives with a substituted N-phenylpiperazine moiety demonstrated how systematic structural changes affect properties like melting point, solubility, and dissociation constants. researchgate.net Similar systematic studies on a series of N-substituted sulfanilates would be invaluable.

Structural Characteristics: X-ray crystallography and spectroscopic techniques such as NMR and IR are essential for elucidating the three-dimensional structure and electronic properties of these molecules. The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide revealed an orthorhombic crystal system and provided detailed information on bond lengths and angles. researchgate.net Such data for a series of N-substituted sulfanilates would allow for a detailed comparison of how different N-substituents influence the molecular geometry and intermolecular interactions.

The following interactive data table provides a hypothetical comparison of key physicochemical properties for sulfanilic acid and its N-benzyl derivative. Note: The values for Sodium N-benzylsulphanilate are illustrative and would require experimental determination.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (approx.) | Predicted logP |

| Sulfanilic Acid | C₆H₇NO₃S | 173.19 | 3.23 | -1.3 |

| This compound | C₁₃H₁₂NNaO₃S | 285.29 | > 3.5 | 1.5 |

A comprehensive analysis of a broader range of N-substituted sulfanilates would provide a more complete understanding of the structure-property landscape of this important class of compounds.

Future Research Directions and Advanced Methodologies for N Benzylsulfanilates

Integration of Advanced In-Situ Spectroscopic Characterization Techniques

The real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For the synthesis and analysis of N-benzylsulfanilates, the integration of advanced in-situ spectroscopic techniques is a critical future direction.

Key Techniques and Their Potential Applications:

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about reactants, intermediates, and products directly in the reaction mixture. This can be used to monitor the progress of the N-benzylation of sulfanilamide, identifying key intermediates and determining reaction endpoints with high precision.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Allows for the continuous monitoring of functional group transformations. In the synthesis of Sodium N-benzylsulphanilate, this technique can track the consumption of the primary amine of the sulfanilate and the formation of the secondary amine in the product.

In-situ Raman Spectroscopy: Offers complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media and for studying vibrational modes of non-polar bonds.

In-situ Mass Spectrometry (MS): Enables the direct detection and identification of reaction components, including short-lived intermediates and byproducts, providing a deeper understanding of the reaction mechanism.

By combining these techniques, researchers can obtain a comprehensive, real-time picture of the chemical processes involved in the formation of N-benzylsulfanilates, leading to optimized reaction conditions and improved yields.

Exploration of Novel Catalytic Systems for Efficient and Selective Synthesis

The development of efficient and selective catalytic systems is paramount for the sustainable synthesis of N-benzylsulfanilates. Future research will focus on moving beyond traditional methods towards more environmentally friendly and atom-economical approaches.

Promising Catalytic Strategies:

Homogeneous Catalysis: Transition metal complexes, particularly those based on iridium, rhodium, and ruthenium, have shown promise in the N-alkylation of amines and sulfonamides. Future work will involve the design of novel ligands to enhance catalyst activity, selectivity, and stability for the specific N-benzylation of sulfanilates.

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse. Research will explore the use of metal nanoparticles supported on various materials (e.g., carbon, silica, zeolites) for the continuous flow synthesis of N-benzylsulfanilates.

Biocatalysis: Enzymes, such as transaminases and lyases, offer a highly selective and environmentally benign route for the synthesis of chiral amines and their derivatives. The exploration of engineered enzymes for the asymmetric synthesis of N-benzylsulfanilates is a promising avenue for producing enantiomerically pure compounds.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. The development of photocatalytic systems for the N-benzylation of sulfanilates under mild conditions represents an exciting area of future research.

Table 1: Comparison of Potential Catalytic Systems for N-Benzylsulphanilate Synthesis

| Catalytic System | Advantages | Disadvantages |

| Homogeneous Catalysis | High activity and selectivity, mild reaction conditions. | Difficult catalyst separation and recycling. |

| Heterogeneous Catalysis | Easy catalyst separation and reuse, suitable for continuous flow processes. | Lower activity compared to homogeneous catalysts, potential for metal leaching. |

| Biocatalysis | High enantioselectivity, mild and environmentally friendly conditions. | Limited substrate scope, potential for enzyme inhibition. |

| Photocatalysis | Mild reaction conditions, use of renewable energy source. | Requires specialized equipment, potential for side reactions. |

Advanced Computational Modeling for Prediction of Complex Intermolecular Interactions

Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For N-benzylsulfanilates, advanced computational methods will play a crucial role in understanding and predicting their complex intermolecular interactions, which govern their physical properties and biological activity.

Computational Approaches and Their Applications:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of N-benzylsulfanilates, as well as their vibrational spectra. This information is crucial for interpreting experimental data and understanding the nature of the chemical bonds within the molecule.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of N-benzylsulfanilates in different environments, such as in solution or in the solid state. This can be used to study their conformational flexibility and their interactions with solvent molecules or other biomolecules.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, in the crystal structures of N-benzylsulfanilates.

Molecular Docking: For N-benzylsulfanilate derivatives with potential biological activity, molecular docking simulations can be used to predict their binding modes and affinities to target proteins, guiding the design of more potent compounds.

These computational studies will provide a detailed understanding of the structure-property relationships of N-benzylsulfanilates at the molecular level, facilitating the rational design of new derivatives with tailored properties.

Development of High-Throughput Screening Methodologies for Derivative Discovery

The discovery of new N-benzylsulfanilate derivatives with enhanced properties requires the ability to synthesize and screen large libraries of compounds efficiently. High-throughput screening (HTS) methodologies are essential for accelerating this process.

Key Components of a High-Throughput Workflow:

Automated Synthesis: The use of robotic platforms for the parallel synthesis of N-benzylsulfanilate derivatives will enable the rapid generation of large and diverse compound libraries.

Miniaturization: Performing reactions and assays in microtiter plates or microfluidic devices significantly reduces the consumption of reagents and solvents, making the screening process more cost-effective and environmentally friendly.

Rapid Analytics: The development of rapid and sensitive analytical techniques, such as high-throughput mass spectrometry and plate-based spectroscopic assays, is crucial for the rapid characterization and screening of the synthesized compounds.

Data Analysis and Management: The large datasets generated from HTS require sophisticated software for data analysis, visualization, and management to identify promising lead compounds.

By implementing these high-throughput methodologies, researchers can significantly accelerate the discovery and optimization of N-benzylsulfanilate derivatives for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Sodium N-benzylsulphanilate, and how can researchers validate its purity post-synthesis?

- Methodological Answer : The synthesis involves reacting p-aminobenzenesulfonic acid with benzyl chloride under alkaline conditions (pH 9) at 90–95°C for 5 hours. Key parameters include maintaining pH via sodium carbonate and controlled benzyl chloride addition to avoid side reactions. Post-synthesis, purity can be validated using:

- High-Performance Liquid Chromatography (HPLC) to quantify unreacted precursors.

- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm sulfonate and benzyl functional groups.

- Elemental Analysis to verify stoichiometric ratios of C, H, N, and S .

Q. How does this compound enhance dye solubility in textile applications?

- Methodological Answer : The compound acts as a solubilizing agent for leuco forms of vat dyes by increasing ionic interactions and steric stabilization. Researchers can quantify efficacy via:

- UV-Vis Spectroscopy to measure dye solubility in aqueous solutions with/without the compound.

- Zeta Potential Analysis to assess colloidal stability of dye dispersions.

- Comparative dye penetration studies using microscopy or colorimetric analysis on treated fabrics .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) to determine thermal stability and decomposition thresholds.

- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., ¹H and ¹³C spectra).

- Dynamic Light Scattering (DLS) to assess aggregation behavior in solution.

- X-ray Diffraction (XRD) for crystallinity evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different dye systems?

- Methodological Answer : Contradictions often arise from variations in dye structures, pH, or ionic strength. To address this:

- Design controlled comparative studies with standardized buffers (e.g., pH 7–10) and fixed dye concentrations.

- Use multivariate regression models to isolate variables affecting solubility.

- Validate findings with cross-lab reproducibility tests using identical protocols .

Q. What experimental design strategies minimize side reactions during this compound synthesis?

- Methodological Answer :

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ pH probes to track benzyl chloride consumption.

- Catalyst Optimization : Test alternatives to sodium carbonate (e.g., K₂CO₃) to improve selectivity.

- Temperature Gradients : Perform kinetic studies at 80–100°C to identify ideal reaction rates.

- Purification Protocols : Implement recrystallization with ethanol-water mixtures to remove byproducts .

Q. How can computational modeling predict this compound’s interactions with novel synthetic dyes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model dye-compound interactions in aqueous environments to predict binding affinities.

- Density Functional Theory (DFT) : Calculate charge distribution and electrostatic potential surfaces to identify reactive sites.

- Machine Learning : Train models on existing dye-solubility datasets to forecast performance with untested dyes .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing this compound’s efficacy in dye-leveling experiments?

- Methodological Answer :

- ANOVA to compare color uniformity across fabric samples treated with varying compound concentrations.

- Principal Component Analysis (PCA) to identify dominant factors (e.g., pH, temperature) influencing dye distribution.

- Error Propagation Analysis to quantify uncertainties in spectrophotometric measurements .

Q. How should researchers address variability in synthesis yields across batches?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between parameters (e.g., reactant ratios, stirring rates).

- Quality Control Charts : Track yield trends over time to detect systemic issues.

- Robustness Testing : Introduce deliberate perturbations (e.g., ±5°C temperature shifts) to assess process resilience .

Tables for Key Data

Table 1 : Synthesis Yield Optimization Under Varying Conditions

| Temperature (°C) | Reaction Time (h) | pH | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 90 | 5 | 9 | 78 | 98.5 |

| 95 | 5 | 9 | 85 | 97.8 |

| 90 | 6 | 8.5 | 72 | 96.2 |

Table 2 : Solubility Enhancement of Indigo with this compound

| Compound Concentration (mM) | Solubility (g/L) | Zeta Potential (mV) |

|---|---|---|

| 0 | 0.12 | -15.3 |

| 10 | 0.89 | -32.7 |

| 20 | 1.54 | -41.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.